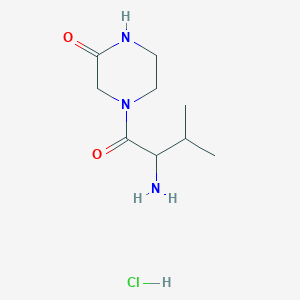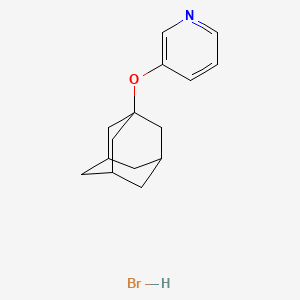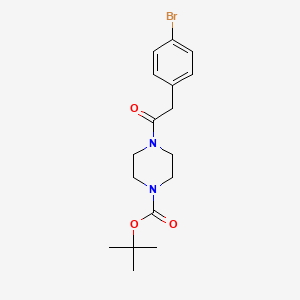
4-(2-Amino-3-methylbutanoyl)-2-piperazinone hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides highlighted the potential of piperazine linkers in developing compounds with potent anti-cancer activities. Compounds with piperazine or 4-aminopiperidine linkers showed highly potent anti-proliferative activities against several cancer cell lines, suggesting the importance of these linkers in medicinal chemistry (Abdelmoula El Abbouchi et al., 2020).
Antimicrobial Activities
Research into new 1,2,4-triazole derivatives, including those with piperazine components, demonstrated good to moderate antimicrobial activities against various test microorganisms. This suggests the relevance of piperazine-based structures in the development of new antimicrobial agents (H. Bektaş et al., 2007).
Anti-Malarial Potential
A study focusing on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives found that certain compounds possess anti-malarial activity. The research underscores the potential of these derivatives in anti-malarial drug development (W. Cunico et al., 2009).
Solid Phase Synthesis
The solid phase synthesis of 2-aminobutadienes using a piperazine linker was explored, demonstrating the utility of piperazine in facilitating the synthesis of complex organic molecules. This method could be applicable in various synthetic organic chemistry and medicinal chemistry contexts (N. Hird et al., 1997).
Luminescent Properties and Electron Transfer
A study on piperazine substituted naphthalimides investigated their luminescent properties and photo-induced electron transfer, revealing potential applications in material science, particularly in the development of fluorescent probes and materials (Jiaan Gan et al., 2003).
Propriétés
IUPAC Name |
4-(2-amino-3-methylbutanoyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-6(2)8(10)9(14)12-4-3-11-7(13)5-12;/h6,8H,3-5,10H2,1-2H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKXECVVANFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCNC(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-3-methylbutanoyl)-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)



![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)


![4-[(Dimethylamino)methyl]-4-azepanol](/img/structure/B1527111.png)
![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)


![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)